1,3-Bis(trimethylsilyl)urea

Organic Synthesis Functional Group Protection Silylation Efficiency

Common silylation reagents like BSTFA generate soluble byproducts requiring chromatography or aqueous work-up, risking degradation of sensitive substrates. 1,3-Bis(trimethylsilyl)urea (BSU) operates under neutral, catalyst-free conditions and produces insoluble urea as the sole byproduct, enabling simple filtration removal. • Neutral silylation preserves acid/base-labile groups (e.g., β-lactams), achieving 2-3X yield improvements in antibiotic synthesis. • Urea byproduct precipitates from non-polar media (e.g., DCM), enabling filtration instead of chromatography. • >99% synthesis yield ensures consistent high-purity supply for pharmaceutical manufacturing.

Molecular Formula C7H20N2OSi2
Molecular Weight 204.42 g/mol
CAS No. 18297-63-7
Cat. No. B102440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(trimethylsilyl)urea
CAS18297-63-7
Molecular FormulaC7H20N2OSi2
Molecular Weight204.42 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NC(=O)N[Si](C)(C)C
InChIInChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10)
InChIKeyMASDFXZJIDNRTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BSU Silylation Reagent Overview


1,3-Bis(trimethylsilyl)urea (CAS 18297-63-7), commonly abbreviated as BSU, is an organosilicon compound belonging to the bis-silyl urea class of silylating reagents [1]. With a molecular formula of C₇H₂₀N₂OSi₂ and a molecular weight of 204.42 g/mol, it exists as a white crystalline solid [1][2]. BSU functions as an electrophilic trimethylsilyl (TMS) donor, reacting with nucleophilic heteroatoms such as oxygen in alcohols and carboxylic acids, and nitrogen in amines, to form the corresponding TMS ethers, esters, and amides [1]. Its core utility lies in the protection of reactive functional groups during multi-step organic synthesis, particularly in pharmaceutical and fine chemical manufacturing [3]. Unlike many other silylating reagents, BSU is unique in its ability to operate under neutral, catalyst-free conditions, generating only the poorly soluble and easily removed byproduct urea, which is a key differentiator in process chemistry [4].

Neutral, catalyst-free silylation conditions
Solid urea byproduct simplifies purification
Compatible with acid/base-labile substrates

Why BSU Is Irreplaceable


The silylation reagent market is saturated with alternatives such as BSTFA, BSA, MSTFA, and HMDS, which are often assumed to be interchangeable. However, this assumption fails in practice for several critical reasons. First, BSU's unique byproduct, urea, precipitates from non-polar reaction media, simplifying purification and preventing contamination of sensitive downstream reactions, whereas reagents like BSA or BSTFA generate soluble amide byproducts that require chromatographic or aqueous work-up to remove [1][2]. Second, the absence of a requirement for acidic or basic catalysts with BSU allows for the protection of acid- or base-labile substrates that would otherwise be compromised when using reagents that require catalytic additives (e.g., BSTFA with TMCS) [2]. Finally, the quantitative, high-yield synthesis of BSU itself (achieving >99% yield in optimized processes) ensures a reliable, high-purity supply chain that is critical for pharmaceutical manufacturing consistency, a level of process control not uniformly established for all generic silylating agents [3]. Substituting BSU with a seemingly 'equivalent' silyl donor can thus lead to unexpected impurities, lower yields, and failed reactions in sensitive synthetic sequences.

Byproduct removal

Generic silyl donors (BSA, BSTFA) generate soluble amide byproducts that may require aqueous work-up; BSU’s solid urea precipitates for direct filtration, but substitution can introduce contamination risk and additional purification steps.

Catalyst requirement

Alternatives often need acidic catalysts (e.g., TMCS), risking degradation of acid-labile groups; BSU operates neutral, and omitting this requirement may preserve substrate integrity in sensitive sequences.

Supply consistency

Not all generic silylating agents have validated high-yield synthesis processes; inconsistent lot purity and availability may affect reproducibility when substituting BSU.

BSU Performance Evidence


Alcohol Silylation: BSU vs. BSA

A direct comparative study by Verboom et al. (1981) evaluated the silylation efficiency of N,N′-bis(trimethylsilyl)urea (BSU) against N,O-bis(trimethylsilyl)acetamide (BSA) for the protection of various alcohols . The study quantified the yield of trimethylsilyl ethers formed from representative primary, secondary, and tertiary alcohols under identical reaction conditions. BSU demonstrated equivalent or superior yields to BSA across all tested substrates, confirming its comparable efficacy as a hydroxyl-protecting agent .

Alcohol silylation
Head-to-head
BSU: 90–98% yield
BSA: 85–96% yield
Supports comparable silylation efficiency endpoint
Primary and secondary alcohols, CH₂Cl₂, RT, GC analysis
Organic Synthesis Functional Group Protection Silylation Efficiency

Carboxylic Acid Silylation: BSU vs. BSA

The same direct comparative study by Verboom et al. (1981) also assessed the silylation of carboxylic acids. For the formation of trimethylsilyl esters, BSU was found to be an effective reagent . While a separate study on BSU silylation of alcohols and carboxylic acids reported yields exceeding 90% for alcohols and 80% for carboxylic acids under optimized conditions [1], the direct comparison with BSA established that both reagents are suitable for this transformation, with BSU offering the distinct advantage of generating a solid urea byproduct that is easily removed [2].

Carboxylic acid silylation
Head-to-head
BSU: 80–92% yield
BSA: 78–90% yield
Reported comparable ester formation context
Carboxylic acids, comparable conditions, solid urea advantage
Carboxylic Acid Protection Silyl Ester Synthesis GC Derivatization

Manufacturing Yield Advantage

A patented manufacturing process for 1,3-Bis(trimethylsilyl)urea (BSU) demonstrates the ability to achieve a yield of 99% within a short 20-minute reaction time using hexamethyldisilazane and urea in the presence of a saccharin catalyst [1]. This is a significant improvement over earlier, less efficient methods. For comparison, the synthesis of alternative silylating reagents like HMDS often requires more forcing conditions and can result in lower overall yields due to the formation of oligomeric siloxane byproducts [2]. The high, quantitative yield of BSU directly translates to lower manufacturing costs and a more stable, high-purity supply for industrial and research users.

Manufacturing yield
Reported
99% isolated yield
Supports cost-efficient supply context
20 min reaction, saccharin catalyst, patent example
Chemical Process Development Manufacturing Yield Supply Chain Reliability

²⁹Si NMR Fingerprint for Purity Verification

High-resolution ²⁹Si NMR spectroscopy provides a definitive fingerprint for verifying the identity and purity of 1,3-Bis(trimethylsilyl)urea. In DMSO-d₆, BSU exhibits a characteristic ²⁹Si NMR chemical shift at δ 29.9 ppm [1]. This value is distinct from other common silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA), which typically shows a ²⁹Si NMR signal in the range of δ 15-20 ppm due to its N-Si-O-Si-N framework [2]. The presence of this specific ²⁹Si resonance at δ 29.9 ppm serves as a rapid and unambiguous analytical marker to confirm that the purchased material is indeed BSU and not a mislabeled or substituted product.

²⁹Si NMR fingerprint
Method context
δ 29.9 ppm (BSU)
BSA δ ~15–20 ppm
Supports identity confirmation QC workflow
DMSO-d₆, ²⁹Si NMR, easily resolved shift
Analytical Chemistry Quality Control NMR Spectroscopy

β-Lactam Synthesis Yield Improvement

In the industrial synthesis of β-lactam antibiotics such as cephalexin (Cephalexin IV) and cefradine (Cephalexin VI), 1,3-Bis(trimethylsilyl)urea (BSU) is the preferred silylating agent for the protection of key intermediates [1]. Comparative manufacturing data indicates that using BSU for this specific protection step increases the overall process yield by 2 to 3 times compared to alternative methods or other silylating reagents that were previously employed [1]. This dramatic improvement is attributed to the exceptionally mild, neutral reaction conditions provided by BSU, which minimize the degradation of the acid-sensitive β-lactam ring and reduce unwanted side reactions [1][2].

β-Lactam synthesis
Application context
Reported 2–3× yield increase vs other methods
Supports process yield endpoint review
Cephalosporin intermediate protection, neutral conditions
Pharmaceutical Manufacturing Antibiotic Synthesis Process Yield Optimization

BSU Optimal Use Cases


Acid/Base-Sensitive API Intermediate Protection

BSU is the reagent of choice for protecting hydroxyl or carboxyl groups on complex intermediates that contain other labile functionalities. As established in Section 3, its unique ability to effect silylation under neutral conditions without requiring acid or base catalysts [1] makes it ideal for advanced pharmaceutical intermediates, such as those in β-lactam antibiotic synthesis, where the core structure is prone to degradation [2]. This neutral operation prevents epimerization, ring-opening, or other acid/base-catalyzed side reactions, ensuring the integrity of the molecule and leading to the 2-3X yield improvements documented in antibiotic manufacturing [2].

Large-Scale Silylations with Simple Work-Up

For process chemistry where purification complexity and cost are major concerns, BSU offers a distinct operational advantage. The sole byproduct of its silylation reaction is urea, which is poorly soluble in common non-polar organic solvents like dichloromethane [1]. This allows for its simple removal via filtration, eliminating the need for aqueous work-up or chromatography to remove soluble amide byproducts generated by reagents like BSA or BSTFA [3]. This feature, combined with the compound's high synthesis efficiency [4], makes BSU a cost-effective and operationally simple choice for large-scale manufacturing batches.

Polar Compound Derivatization for GC-MS

BSU is a highly effective derivatization agent for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) of polar, non-volatile analytes such as alcohols, carboxylic acids, and amines . As supported by the quantitative silylation yield data , BSU efficiently converts these polar functional groups into their more volatile and thermally stable TMS derivatives. This enables improved chromatographic separation, sharper peaks, and enhanced detection sensitivity for compounds that would otherwise be unsuitable for GC analysis .

Hindered Amide and Advanced Polymer Synthesis

Beyond simple protection, BSU serves as a key reagent in the synthesis of more complex molecules. Its ability to activate carboxylic acids facilitates the formation of sterically hindered amides, which are challenging to synthesize via conventional coupling methods . Furthermore, BSU has been successfully employed as a monomer in the preparation of novel polyimides via reaction with dianhydrides, yielding polymers with high thermal stability (stable up to 430 °C) [5]. This versatility positions BSU as a valuable building block in both medicinal chemistry and advanced materials science.

Application
Selection Property
Validation Focus
Acid/base-sensitive API intermediate protection
Neutral silylation conditions
Substrate integrity under reaction conditions
Large-scale silylations with simple work-up
Solid urea byproduct filtration
Purification efficiency and purity
Polar compound derivatization for GC-MS
Efficient TMS derivatization
Chromatographic peak shape and sensitivity
Hindered amide and advanced polymer synthesis
Carboxylic acid activation
Reaction compatibility with dianhydrides

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